molecular formula C25H24BrN3O2 B15025746 (3E)-3-({5-bromo-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

(3E)-3-({5-bromo-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15025746
M. Wt: 478.4 g/mol
InChI Key: DWPFPDBTXMQQRL-CIAFOILYSA-N
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Description

(3E)-3-({5-BROMO-1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a brominated indole moiety and a piperidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({5-BROMO-1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromoindole.

    Formation of the Piperidine Derivative: The 5-bromoindole is then reacted with 2-(2-methylpiperidin-1-yl)-2-oxoethyl chloride in the presence of a base such as triethylamine to form the intermediate compound.

    Condensation Reaction: The intermediate is subjected to a condensation reaction with 2,3-dihydro-1H-indol-2-one under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({5-BROMO-1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

(3E)-3-({5-BROMO-1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-({5-BROMO-1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: A simpler brominated indole derivative.

    2-(2-Methylpiperidin-1-yl)-2-oxoethyl chloride: A precursor in the synthesis of the compound.

    Indole-2,3-dione: An oxidation product of indole derivatives.

Uniqueness

(3E)-3-({5-BROMO-1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its complex structure, which combines a brominated indole moiety with a piperidine ring. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler indole derivatives.

Properties

Molecular Formula

C25H24BrN3O2

Molecular Weight

478.4 g/mol

IUPAC Name

(3E)-3-[[5-bromo-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C25H24BrN3O2/c1-16-6-4-5-11-29(16)24(30)15-28-14-17(20-13-18(26)9-10-23(20)28)12-21-19-7-2-3-8-22(19)27-25(21)31/h2-3,7-10,12-14,16H,4-6,11,15H2,1H3,(H,27,31)/b21-12+

InChI Key

DWPFPDBTXMQQRL-CIAFOILYSA-N

Isomeric SMILES

CC1CCCCN1C(=O)CN2C=C(C3=C2C=CC(=C3)Br)/C=C/4\C5=CC=CC=C5NC4=O

Canonical SMILES

CC1CCCCN1C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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